![molecular formula C23H20N4O2 B11668706 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C23H20N4O2 and a molecular weight of 384.431 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant and Antimicrobial Activity:
Research has shown that pyrazole derivatives exhibit potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study on related pyrazole compounds demonstrated significant radical scavenging activity against DPPH and nitric oxide radicals, indicating their potential as antioxidants . The compound's structure suggests it may also have antimicrobial properties, as similar pyrazole derivatives have been evaluated for their efficacy against various pathogens .
Cancer Research:
Compounds containing pyrazole moieties have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives of pyrazole have shown promising results in inhibiting 15-lipoxygenase, an enzyme implicated in cancer progression . The unique structure of N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide could enhance its activity against cancer cells.
Material Science Applications
Organic Electronics:
Pyrazole derivatives like this compound are being explored for their potential use in organic electronic devices due to their electron-rich nature. Their ability to form stable films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthetic Organic Chemistry Applications
Building Blocks for Synthesis:
The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for further modification and derivatization, enabling the synthesis of more complex molecules. This property is particularly valuable in drug development and the creation of novel materials with tailored properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: This compound has a similar structure but includes a thiophene ring instead of a naphthalene moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a fluorophenyl group and is known for its potential anticancer activity.
The uniqueness of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (referred to as compound 1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound 1, including its synthesis, structure-activity relationships, and empirical studies demonstrating its pharmacological effects.
Chemical Structure and Properties
Compound 1 has the following molecular formula: C23H20N4O2, with a molecular weight of 384.43 g/mol. The structure features a pyrazole ring, a methoxyphenyl group, and a naphthalene moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H20N4O2 |
Molecular Weight | 384.43 g/mol |
Density | 1.24 ± 0.1 g/cm³ |
pKa | 11.26 ± 0.10 |
Synthesis
The synthesis of compound 1 typically involves the condensation reaction between 4-methoxybenzaldehyde and naphthalene-1-carbohydrazide under acidic or basic conditions, often using solvents like ethanol or methanol to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
Biological Activity
Research indicates that compound 1 exhibits various biological activities, particularly in the following areas:
Anticancer Activity:
Empirical studies have demonstrated that compound 1 can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Antimicrobial Properties:
Compound 1 has shown promising antimicrobial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using disk diffusion methods, revealing effectiveness comparable to standard antibiotics such as ampicillin.
Anti-inflammatory Effects:
In addition to its anticancer and antimicrobial properties, compound 1 has been evaluated for anti-inflammatory activity. Studies utilizing carrageenan-induced paw edema models in rats indicated that it significantly reduced inflammation markers such as TNF-α and IL-6 at concentrations as low as 10 µM.
Case Studies
Several case studies have highlighted the efficacy of compound 1 in various biological contexts:
-
Cancer Cell Line Studies:
- Cell Lines: MCF-7 (breast cancer), A549 (lung cancer)
- Findings: Compound 1 induced apoptosis with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.
- Mechanism: Upregulation of caspase-3 and downregulation of Bcl-2 were observed.
-
Microbial Susceptibility Testing:
- Pathogens Tested: E. coli, S. aureus
- Results: Inhibition zones ranged from 15 mm to 25 mm depending on concentration.
- Comparison: Efficacy was similar to that of ampicillin at equivalent concentrations.
-
Inflammation Model:
- Method: Carrageenan-induced paw edema in rats.
- Results: Compound 1 reduced edema by up to 70% compared to control groups.
- Inflammatory Markers: Significant reduction in TNF-α levels was noted.
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-15(16-10-12-18(29-2)13-11-16)24-27-23(28)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
CMEUTQKOJADALY-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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